Ethyl methylphosphinate
Overview
Description
Ethyl methylphosphinate, also known as methylphosphinic acid ethyl ester, is an organophosphorus compound with the molecular formula C3H9O2P. It is a colorless to light yellow liquid with an oil-like odor. This compound is relatively stable at room temperature but may decompose when heated or in contact with flame. It is soluble in organic solvents such as ethanol, ether, and chlorinated hydrocarbons, but almost insoluble in water .
Mechanism of Action
Target of Action
Ethyl methylphosphinate is a phosphinate compound A related compound, methylphosphinate, is known to interact withacetylcholinesterase . Acetylcholinesterase is an enzyme that is crucial for nerve function as it breaks down the neurotransmitter acetylcholine.
Mode of Action
Phosphinate compounds are known to act as bioisosteric groups . Bioisosteres are substituents or groups having similar physical or chemical properties which produce broadly similar biological properties to another chemical compound. They are used in drug design to modify the structure of lead compounds while maintaining similar biological activity.
Biochemical Pathways
Phosphinate compounds are known to be involved in various biochemical pathways . For instance, the methyl-D-erythritol 4-phosphate (MEP) pathway, responsible for the biosynthesis of many natural compounds, is known to involve phosphinate compounds .
Pharmacokinetics
The pharmacokinetic properties of phosphorothioates, a related group of compounds, have been studied . These studies could provide insights into the potential ADME properties of this compound.
Result of Action
Given its potential interaction with acetylcholinesterase , it may influence nerve function by modulating the breakdown of the neurotransmitter acetylcholine.
Biochemical Analysis
Biochemical Properties
Ethyl Methylphosphinate plays a role in biochemical reactions, particularly in the synthesis of phosphinic acid-based molecules . It interacts with enzymes and proteins during these reactions, often serving as a substrate for enzymatic processes . The nature of these interactions is largely determined by the chemical structure of this compound, which allows it to bind to active sites on enzymes and proteins .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level . It can bind to biomolecules, potentially inhibiting or activating enzymes, and causing changes in gene expression
Temporal Effects in Laboratory Settings
It is known that it is relatively stable at room temperature
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well-characterized. It is known to be involved in the synthesis of phosphinic acid-based molecules
Preparation Methods
Ethyl methylphosphinate can be synthesized through several methods. One common method involves the reaction of phosphorus trichloride with ethanol. The reaction proceeds as follows:
PCl3+3C2H5OH→P(C2H5O)3+3HCl
The product, triethyl phosphite, is then reacted with methyl iodide to form this compound:
P(C2H5O)3+CH3I→(C2H5O)2P(O)CH3+C2H5I
The compound can be purified by extraction and distillation .
Chemical Reactions Analysis
Ethyl methylphosphinate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed to form methylphosphinic acid and ethanol.
Oxidation: this compound can be oxidized to form phosphinic acid derivatives.
Substitution: The ethyl group in this compound can be substituted by other alkyl or aryl groups through nucleophilic substitution reactions.
Scientific Research Applications
Ethyl methylphosphinate has various applications in scientific research and industry:
Comparison with Similar Compounds
Ethyl methylphosphinate is similar to other organophosphorus compounds such as methylphosphonic acid and ethylphosphonic acid. its unique combination of ethyl and methyl groups provides distinct chemical properties and reactivity. For example, this compound is more soluble in organic solvents compared to methylphosphonic acid .
Similar Compounds
- Methylphosphonic acid
- Ethylphosphonic acid
- Dimethylphosphinic acid
This compound stands out due to its specific applications in fire retardancy and its solubility profile .
Properties
IUPAC Name |
ethoxy-methyl-oxophosphanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O2P/c1-3-5-6(2)4/h3H2,1-2H3/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWPTXYSXUNKLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[P+](=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O2P+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10936886 | |
Record name | Ethoxy(methyl)oxophosphanium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10936886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16391-07-4 | |
Record name | Ethyl methylphosphinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016391074 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethoxy(methyl)oxophosphanium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10936886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl methanephosphinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of ethyl methylphosphinate in current research?
A1: this compound serves as a valuable reagent in synthesizing various organophosphorus compounds, particularly methylphosphinic acids. These acids are highly effective bioisosteres for carboxylic acids, offering potential applications in medicinal chemistry and drug development [, , ].
Q2: Can you describe a specific synthetic application of this compound?
A2: this compound is a key component in the synthesis of (sec-alkyl)methylphosphinic acids. This involves a tandem reaction sequence: first, an Abramov addition of this compound to a ketone, followed by a modified Barton-McCombie deoxygenation. This method shows promise due to its mild reaction conditions and high yields, even with sterically hindered ketones [, ].
Q3: Has this compound been used in the synthesis of any biologically relevant molecules?
A3: Yes, research demonstrates the use of this compound in synthesizing D,L-γ-hydroxyphosphinothricin (GHPPT) [, ]. This compound exhibits potent inhibitory activity against the enzyme glutamine synthetase, making it a subject of interest for potential herbicidal applications [].
Q4: Are there any challenges associated with using this compound in synthesis?
A4: One study highlighted the racemization of (+)-ethyl methylphosphinate during decomplexation from a molybdenum carbonyl complex at high temperatures (120°C) []. This suggests that reaction conditions should be carefully controlled to maintain stereochemical integrity when necessary.
Q5: Beyond the synthesis of methylphosphinic acids, are there other reported uses for this compound?
A5: this compound has been employed in the synthesis of aminomethylenediphosphinates []. These compounds have potential applications in various fields due to the presence of both phosphorus and nitrogen functionalities.
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